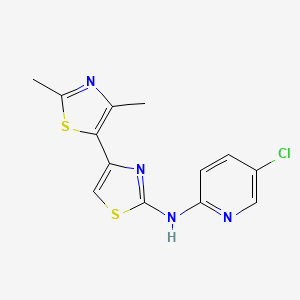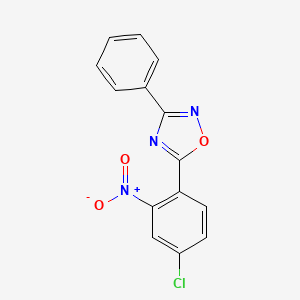![molecular formula C18H18N2OS B5807005 N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5807005.png)
N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide, also known as MBPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBPCC is a cyclopropane derivative that has been synthesized using various methods.
作用機序
The mechanism of action of N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth of fungal cells by disrupting their cell membrane.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the expression of various genes involved in cancer cell growth and proliferation. This compound has also been found to induce oxidative stress, leading to the production of reactive oxygen species (ROS) in cancer cells. ROS production leads to DNA damage and apoptosis in cancer cells.
実験室実験の利点と制限
N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, this compound has some limitations as well. It is not very soluble in water, making it difficult to use in aqueous solutions. It also has a relatively short half-life, making it difficult to use in long-term studies.
将来の方向性
N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide has significant potential for future research. Some possible future directions include:
1. Development of new anticancer drugs based on this compound.
2. Further studies on the mechanism of action of this compound.
3. Development of new synthesis methods for this compound.
4. Investigation of the potential use of this compound in the treatment of fungal infections.
5. Studies on the toxicity of this compound in animal models.
6. Investigation of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
This compound is a chemical compound that has significant potential for various applications in the fields of medicine and biotechnology. Its potential as an anticancer and antifungal agent has been extensively studied, and it has been found to possess various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other diseases.
合成法
N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide has been synthesized using various methods, including the reaction of 2-phenylcyclopropanecarboxylic acid hydrazide with 4-(methylthio)benzaldehyde in the presence of a catalyst. The reaction yields this compound as a yellow solid with a melting point of 147-149°C.
科学的研究の応用
N'-[4-(methylthio)benzylidene]-2-phenylcyclopropanecarbohydrazide has been studied extensively for its potential applications in various fields. It has been found to possess antimicrobial, anticancer, and antitumor properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to possess antifungal properties, making it a potential candidate for the development of new antifungal drugs.
特性
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-22-15-9-7-13(8-10-15)12-19-20-18(21)17-11-16(17)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3,(H,20,21)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXBXJVTQVQFDV-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-benzyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5806955.png)
![2-[(5-tert-butyl-2-methylphenyl)thio]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5806964.png)


![7-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5806997.png)
![N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5807014.png)



